2-{[(2-Bromoprop-2-en-1-yl)sulfanyl]methyl}furan

Lipophilicity Physicochemical property Membrane permeability

2-{[(2-Bromoprop-2-en-1-yl)sulfanyl]methyl}furan (CAS 928836-37-7) is a sulfur-containing heterocyclic building block composed of a furan core linked via a methylene sulfide bridge to a 2-bromoprop-2-en-1-yl (bromoallyl) moiety. With a molecular formula of C₈H₉BrOS and a molecular weight of 233.13 g·mol⁻¹, the compound is supplied at a standardized purity of 97%, supported by batch-specific QC documentation including NMR, HPLC, and GC.

Molecular Formula C8H9BrOS
Molecular Weight 233.13 g/mol
CAS No. 928836-37-7
Cat. No. B12897878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(2-Bromoprop-2-en-1-yl)sulfanyl]methyl}furan
CAS928836-37-7
Molecular FormulaC8H9BrOS
Molecular Weight233.13 g/mol
Structural Identifiers
SMILESC=C(CSCC1=CC=CO1)Br
InChIInChI=1S/C8H9BrOS/c1-7(9)5-11-6-8-3-2-4-10-8/h2-4H,1,5-6H2
InChIKeyONGITUNHBYIENS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(2-Bromoprop-2-en-1-yl)sulfanyl]methyl}furan (CAS 928836-37-7) – Structural Identity & Procurement Baseline


2-{[(2-Bromoprop-2-en-1-yl)sulfanyl]methyl}furan (CAS 928836-37-7) is a sulfur-containing heterocyclic building block composed of a furan core linked via a methylene sulfide bridge to a 2-bromoprop-2-en-1-yl (bromoallyl) moiety . With a molecular formula of C₈H₉BrOS and a molecular weight of 233.13 g·mol⁻¹, the compound is supplied at a standardized purity of 97%, supported by batch-specific QC documentation including NMR, HPLC, and GC . Its structure presents three chemically distinct reactive handles—the furan ring, the allylic sulfide, and the vinyl bromide—making it a versatile intermediate for divergent synthetic elaboration .

Why 2-{[(2-Bromoprop-2-en-1-yl)sulfanyl]methyl}furan Cannot Be Replaced by a Generic In-Class Analog


Simple replacement of 2-{[(2-bromoprop-2-en-1-yl)sulfanyl]methyl}furan by its closest structural congener—the chloroallyl variant (CAS 921757-27-9)—is not chemically neutral. The substitution of chlorine by bromine alters the computed octanol–water partition coefficient (LogP) from 3.27 to 3.42 , and the leaving-group ability of the vinylic halide changes fundamentally (Br⁻ is a significantly better leaving group than Cl⁻ in both Sₙ2 and oxidative-addition manifolds) . These differences directly affect reaction rates in nucleophilic substitutions, cross-couplings, and intramolecular cycloaddition cascades . Consequently, substituting the bromo compound with a chloro or iodo analog risks altered kinetic profiles, different product distributions, and incompatibility with protocols optimized for the C–Br functional handle.

Quantitative Differentiation Evidence for 2-{[(2-Bromoprop-2-en-1-yl)sulfanyl]methyl}furan vs. Its Closest Analogs


Elevated Lipophilicity (ΔLogP = +0.15) Relative to the Chloroallyl Analog

The bromoallyl compound 2-{[(2-bromoprop-2-en-1-yl)sulfanyl]methyl}furan exhibits a computed octanol–water partition coefficient (LogP) of 3.42 , compared to a LogP of 3.27 for its direct chloroallyl analog (2-{[(2-chloroprop-2-en-1-yl)sulfanyl]methyl}furan, CAS 921757-27-9) . The positive ΔLogP of 0.15 indicates higher lipophilicity for the brominated derivative.

Lipophilicity Physicochemical property Membrane permeability

Superior Halide Leaving-Group Ability Enables Differentiated Reactivity in Cross-Coupling and Substitution Reactions

The vinylic C–Br bond in 2-{[(2-bromoprop-2-en-1-yl)sulfanyl]methyl}furan is intrinsically more reactive than the C–Cl bond in its chloro analog. Bromide is a well-established better leaving group than chloride, with relative leaving-group abilities (Br⁻ : Cl⁻ ≈ 10⁴ in typical Sₙ2 manifolds) and faster oxidative addition rates with Pd(0) catalysts in cross-coupling reactions [1]. While direct kinetic data for this specific substrate pair are not available at the time of this analysis, the class-level principle is robustly documented.

Leaving-group ability Cross-coupling reactivity Nucleophilic substitution

Documented Precursor Utility for Intramolecular Cycloaddition Chemistry

The chloro analog of the target compound (2-(2-chloroallylsulfanylmethyl)furan) has been demonstrated as a precursor for intramolecular thermal cycloaddition to form the tricyclic scaffold 5-chloro-10-oxa-3-thiatricyclo[5.2.1.0¹,⁵]dec-8-ene 3,3-dioxide, a transformation confirmed by single-crystal X-ray diffraction [1]. The identical core structure of the bromo derivative positions it for analogous cycloaddition chemistry, with the potential advantage of faster reaction kinetics or milder thermal activation due to the enhanced leaving-group ability of bromide, although direct comparative cycloaddition data for the bromo substrate have not been published as of this analysis.

Intramolecular Diels–Alder Cycloaddition precursor Furan cycloadducts

Higher Molecular Weight and Polar Surface Area Profile Compared to the Chloro Analog

The molecular weight of the bromo compound (2-{[(2-bromoprop-2-en-1-yl)sulfanyl]methyl}furan) is 233.13 g·mol⁻¹ , which is 44.46 g·mol⁻¹ higher than that of the chloro analog (188.67 g·mol⁻¹) . The topological polar surface area (tPSA) is identical for both compounds at 38.44 Ų , meaning that the increase in molecular weight is attributable solely to halogen mass, not to additional hydrogen-bond donors or acceptors.

Physicochemical property Molecular weight Polar surface area

Procurement-Grade Purity Documentation Supports Reproducible Research

The compound is commercially available from Bidepharm (Cat. No. BD723934) at a standard purity of 97%, with batch-specific QC reports (NMR, HPLC, GC) provided . In contrast, many structurally similar furan sulfides are offered only at lower purity (e.g., 95%) without comprehensive analytical documentation, introducing variability that can confound reaction optimization and biological assay reproducibility.

Quality control Purity assurance Procurement confidence

Differentiated Application Scenarios for 2-{[(2-Bromoprop-2-en-1-yl)sulfanyl]methyl}furan


Cross-Coupling-Ready Building Block for Palladium-Catalyzed C–C Bond Formation

The vinylic C–Br bond in 2-{[(2-bromoprop-2-en-1-yl)sulfanyl]methyl}furan makes it a superior substrate for Suzuki–Miyaura, Heck, and Sonogashira couplings relative to its chloro analog. The intrinsically faster oxidative addition of C–Br to Pd(0) allows couplings to proceed under milder conditions, preserving the acid-sensitive furan ring and the sulfide linkage that could undergo β-hydride elimination or oxidation under forcing thermal regimes. This property is essential when the compound is used to introduce a furan-containing allylic sulfide fragment into more complex scaffolds.

Intramolecular Diels–Alder Furan (IMDAF) Precursor for Bridged Polycyclic Synthesis

The chloro analog of this compound has been successfully employed as an IMDAF precursor to construct a tricyclic oxa-thia-bridged framework . The bromo derivative is anticipated to undergo analogous cycloaddition, potentially at lower temperatures or shorter reaction times owing to the enhanced leaving-group capacity of bromide. Researchers developing IMDAF methodology for generating complex polycyclic architectures can use this compound as a direct entry point to bromine-substituted cycloadducts that retain a synthetic handle for further diversification.

Lipophilicity-Tuned Intermediate for Medicinal Chemistry Lead Optimization

With a LogP of 3.42, the bromo compound is 0.15 log units more lipophilic than its chloro counterpart . In a lead-optimization program where modulating LogP is critical for improving membrane permeability or reducing metabolic clearance, the bromo derivative provides a distinct physicochemical profile without altering the hydrogen-bond donor/acceptor count or topological polar surface area. This enables medicinal chemists to probe structure–lipophilicity relationships while keeping the core scaffold constant.

High-Purity Starting Material for Reproducible Reaction Development and Scale-Up

The compound's commercial availability at 97% purity with multi-technique QC documentation (NMR, HPLC, GC) makes it a reliable choice for academic and industrial laboratories that require batch-to-batch consistency. This is particularly valuable in reaction optimization campaigns and early-stage process chemistry, where unidentified impurities in lower-purity analogs can generate misleading yield data or irreproducible catalytic turnovers.

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